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Compound of Interest

5,6-Dichloro-1H-indazole-3-
Compound Name: S
carboxylic acid

Cat. No.: B054694

An In-depth Technical Guide to the Molecular Structure of 5,6-Dichloro-1H-indazole-3-
carboxylic Acid

Abstract

This technical guide provides a comprehensive overview of the molecular structure and
physicochemical properties of 5,6-Dichloro-1H-indazole-3-carboxylic acid. Designed for
researchers, scientists, and professionals in drug development, this document details the
compound's chemical identity, structural features, and predicted spectroscopic data. A
generalized synthetic protocol is presented, accompanied by structured data tables and
requisite visualizations to facilitate understanding and application in a laboratory setting.

Chemical Identity and Physicochemical Properties

5,6-Dichloro-1H-indazole-3-carboxylic acid is a halogenated derivative of the indazole-3-
carboxylic acid core structure. The indazole ring system, a bioisostere of indole, is a key
scaffold in many pharmacologically active compounds, valued for its role in developing agents
with anti-tumor, anti-inflammatory, and 5-HT3 receptor antagonist activities[1]. The addition of
chlorine atoms at the 5 and 6 positions of the bicyclic system significantly influences the
molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable
intermediate in medicinal chemistry.

Table 1. Chemical Identifiers and Properties
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Property Value Source(s)

5,6-dichloro-1H-indazole-3-

IUPAC Name . .
carboxylic acid
CAS Number 124459-91-2
Molecular Formula CsH4Cl2N202
Molecular Weight 231.04 g/mol
) C1=C(C2=C(C=C1CI)NNC2=0
Canonical SMILES N/A
)O
ZWNPONGTCXWARN-
InChl Key
UHFFFAOYSA-N
Physical Form Solid

| Purity | 296% | |

Molecular Structure Visualization

The core of 5,6-Dichloro-1H-indazole-3-carboxylic acid consists of a fused pyrazole and
benzene ring system, forming the indazole scaffold. A carboxylic acid group is attached at
position 3, and two chlorine atoms are substituted at positions 5 and 6 of the benzene ring.

Caption: 2D molecular structure of 5,6-Dichloro-1H-indazole-3-carboxylic acid.

Spectroscopic Data Analysis

While specific experimental spectra for this exact compound are not publicly available, a
structural elucidation can be reliably predicted based on its functional groups and the known
spectral data of analogous compounds[2][3][4].

Table 2: Predicted Spectroscopic Data
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Predicted Chemical Shift /

Technique Feature Frequency

1H NMR Aromatic Protons (2H) 0 7.5 - 8.5 ppm (singlets)
N-H Proton (1H, broad) 0 13.0 - 14.0 ppm
COOH Proton (1H, broad) 011.0-13.0 ppm

13C NMR Carboxylic Carbon (C=0) 0160 - 170 ppm

Aromatic Carbons (C-Cl)

0 125 - 135 ppm

Aromatic Carbons (C-H, C-N,
C-C)

0 110 - 150 ppm

IR Spectroscopy

O-H stretch (Carboxylic Acid)

2500 - 3300 cm™t (broad)

N-H stretch

3200 - 3400 cm™1

C=0 stretch (Carboxylic Acid)

1680 - 1720 cm™1

C=C stretch (Aromatic)

1450 - 1600 cm™?

C-Cl stretch

600 - 800 cm™*

Mass Spectrometry

Molecular lon (M+)

m/z 230 (with characteristic

isotopic pattern)

| | Isotopic Peaks (M+2, M+4) | m/z 232, 234 (due to 3>CI/3’Cl isotopes) |

The mass spectrum is expected to show a distinctive cluster for the molecular ion due to the

presence of two chlorine atoms. The relative intensities of the M*, M+2, and M+4 peaks would

be approximately 9:6:1, which is a characteristic signature for dichlorinated compounds.

Experimental Protocols: Synthesis

The synthesis of indazole-3-carboxylic acids can be achieved through various routes. A

common and effective method involves the cyclization of an appropriately substituted o-

aminophenylacetic acid derivative using a nitrite source[5]. This general approach can be

adapted for the synthesis of the target molecule.
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General Protocol: Synthesis via Diazotization and
Cyclization

Starting Material Preparation: Synthesize the precursor, (2-amino-4,5-dichlorophenyl)acetic
acid, through standard aromatic chemistry routes, typically starting from a dichlorinated
aniline or nitrobenzene derivative.

Diazotization: Dissolve the (2-amino-4,5-dichlorophenyl)acetic acid in an appropriate acidic
medium (e.g., aqueous HCI or acetic acid).

Cyclization: Cool the solution to 0-5 °C in an ice bath. Add a solution of sodium nitrite
(NaNOz2) or an alkyl nitrite (e.g., tert-butyl nitrite) dropwise while maintaining the low
temperature.

Reaction Monitoring: Stir the reaction mixture at low temperature for a period of 0.5 to 8
hours, monitoring the progress by Thin Layer Chromatography (TLC)[5].

Work-up and Isolation: Upon completion, the product typically precipitates from the reaction
mixture. The solid is collected by filtration, washed with cold water and a suitable organic
solvent (e.g., diethyl ether) to remove impurities.

Purification: If necessary, the crude product can be further purified by recrystallization from
an appropriate solvent system (e.g., ethanol/water) to yield pure 5,6-Dichloro-1H-indazole-
3-carboxylic acid.

Step 2:

Step 1: Intramolecular
2-Amino-4,5-dichlorophenyl- | _Diazotization NaNO:2 / Acid Diazonium Salt Cyclization 5,6-Dichloro-1H-indazole-
acetic acid 0-5°C (in situ intermediate) 3-carboxylic acid

Click to download full resolution via product page

Caption: Generalized synthetic workflow for 5,6-Dichloro-1H-indazole-3-carboxylic acid.

Conclusion
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5,6-Dichloro-1H-indazole-3-carboxylic acid is a structurally significant molecule with high
potential as a building block in the synthesis of novel therapeutic agents. This guide has
provided a detailed analysis of its molecular structure, physicochemical characteristics, and
predicted spectroscopic profile. The outlined synthetic methodology offers a practical pathway
for its preparation. The comprehensive data and visualizations presented herein serve as a
valuable technical resource for scientists engaged in chemical synthesis and drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b054694#5-6-dichloro-1h-indazole-3-carboxylic-acid-
molecular-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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